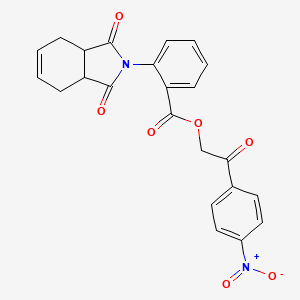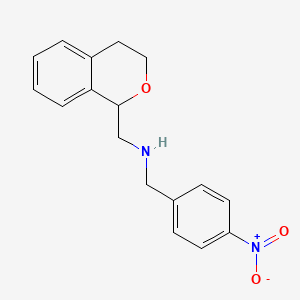![molecular formula C23H23ClN2O4S B11621274 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its IUPAC name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , belongs to the class of acetamides. Its molecular formula is C14H10Cl3NO . Let’s break down its components:
- N-(4-Chlorophenyl) : This part of the molecule contains a chlorophenyl group.
- 2-(2,6-dichlorophenyl)acetamide : Here, we have an acetamide group attached to a dichlorophenyl moiety.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
- Acylation Reaction : Acetylation of 4-chloroaniline with acetic anhydride or acetyl chloride yields the intermediate N-(4-chlorophenyl)acetamide.
- Sulfonation : The intermediate is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
- Substitution : Finally, the dichlorophenyl group is introduced via nucleophilic aromatic substitution.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to synthesize this compound.
Análisis De Reacciones Químicas
Reactions::
- Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the nitro group (if present) could yield an amine derivative.
- Substitution : The chlorophenyl groups are susceptible to substitution reactions.
- Acylation : Acetic anhydride or acetyl chloride.
- Sulfonation : Sulfuric acid or chlorosulfonic acid.
- Reduction : Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
- Substitution : Appropriate nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Medicine : It might exhibit pharmacological properties, making it relevant for drug discovery.
- Chemistry : Researchers study its reactivity and use it as a model compound.
- Industry : It could serve as a precursor for other valuable compounds.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide . The uniqueness of our compound lies in its specific substitution pattern and sulfonamide functionality.
Remember, this compound’s multifaceted nature continues to intrigue researchers, and further investigations will unveil its full potential.
Propiedades
Fórmula molecular |
C23H23ClN2O4S |
|---|---|
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-5-4-6-17(2)23(16)25-22(27)15-26(19-9-7-18(24)8-10-19)31(28,29)21-13-11-20(30-3)12-14-21/h4-14H,15H2,1-3H3,(H,25,27) |
Clave InChI |
YHWYWZAEJSZGDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621207.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)
methylidene]propanamide](/img/structure/B11621212.png)
![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621227.png)
![(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621254.png)

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)
